4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione
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Overview
Description
4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione typically involves the reaction of benzylamine with trifluoroacetic anhydride to form an intermediate, which is then cyclized with methyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential bioactivity and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidin-2-one
- 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-thiazolidine-2,5-dione
- 4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2-thione
Uniqueness
4-Benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.
Properties
CAS No. |
160511-12-6 |
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Molecular Formula |
C12H10F3NO3 |
Molecular Weight |
273.21 g/mol |
IUPAC Name |
4-benzyl-3-methyl-4-(trifluoromethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H10F3NO3/c1-16-10(18)19-9(17)11(16,12(13,14)15)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
UUZHGYKWYWZBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)OC(=O)C1(CC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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